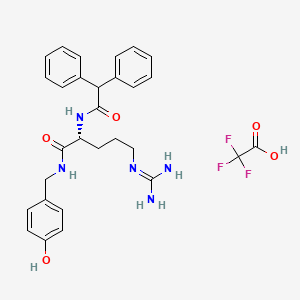
Bibp 3226 trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- BIBP3226 (TFA)は、科学研究で使用される非ペプチド化合物です。
- それは、神経ペプチドY受容体Y1と神経ペプチドFF受容体の両方の強力かつ選択的な拮抗薬として作用します。
- 特に、それはY1受容体に対して開発された最初の非ペプチド拮抗薬であり、体の機能を理解する上で重要な役割を果たしています .
準備方法
- BIBP3226 (TFA)は、さまざまな経路で合成できます。
- 残念ながら、特定の合成方法と反応条件は、入手可能な文献では広く文書化されていません。
- 工業生産方法は、既存の合成経路または独自の工程の修正を含む場合があります。
化学反応の分析
- BIBP3226 (TFA)は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。
- これらの反応で使用される一般的な試薬と条件は、指定されていません。
- これらの反応から形成される主要な生成物は、明示的に報告されていません。
科学研究への応用
- BIBP3226 (TFA)は、いくつかの分野で応用されています。
化学: 神経ペプチド受容体を研究するためのツールとして使用されます。
生物学: 神経シグナル伝達と感情的プロセスに対する影響が調査されています。
医学: 不安関連の行動における潜在的な影響。
科学的研究の応用
Chemical Properties and Mechanism of Action
- Chemical Formula : C29H32F3N5O5
- Molecular Weight : 587.59 g/mol
- Ki Values :
- NPY Y1: 1.1 nM
- NPFF2: 79 nM
- NPFF: 108 nM
Bibp 3226 trifluoroacetate acts by antagonizing the NPY Y1 and NPFF receptors, which are involved in various physiological processes including anxiety regulation, pain modulation, and memory enhancement. This compound has shown efficacy in blocking the effects of neuropeptides that can influence emotional behavior and cognitive functions .
Neurobiology
This compound is instrumental in studying the roles of neuropeptide receptors in the central nervous system. It has been used to explore:
- Anxiety Disorders : Studies indicate that antagonism of NPY Y1 receptors may produce anxiogenic-like effects, suggesting its potential role in anxiety modulation .
- Memory Enhancement : Research has demonstrated that NPY can enhance memory in non-social contexts through Y1 receptor activation, with Bibp 3226 serving as a tool to dissect these pathways .
Pharmacological Studies
The compound is utilized in various pharmacological studies to evaluate the effects of neuropeptides on:
- Pain Perception : Bibp 3226 has been used to assess how NPY signaling influences pain pathways, particularly in models of chronic pain .
- Neuroprotective Effects : Investigations into the protective roles of NPY against neuronal death have employed Bibp 3226 to clarify receptor-specific actions .
Therapeutic Potential
Given its mechanism of action, this compound is being explored for therapeutic applications:
- Treatment of Neurodegenerative Diseases : Studies are ongoing to evaluate the efficacy of NPY modulation in conditions like amyotrophic lateral sclerosis (ALS), where intranasal delivery of NPY and its antagonists are being tested for motor function improvements .
- Anxiolytic Drug Development : The antagonist's ability to modulate anxiety-related behaviors positions it as a candidate for developing new anxiolytic medications .
Case Studies and Research Findings
作用機序
- BIBP3226 (TFA)は、神経ペプチドY Y1(NPY Y1)と神経ペプチドFF(NPFF)受容体を拮抗することによって作用を発揮します。
- その作用に関与する分子標的と経路については、さらなる研究が必要です。
類似の化合物との比較
- BIBP3226 (TFA)は、Y1受容体に対する最初の非ペプチド拮抗薬として際立っています。
- 類似の化合物には、ペプチドベースのY1受容体拮抗薬が含まれますが、BIBP3226の独自性は、その非ペプチド性にあります。
類似化合物との比較
- BIBP3226 (TFA) stands out as the first non-peptide antagonist for the Y1 receptor.
- Similar compounds include peptide-based Y1 receptor antagonists, but BIBP3226’s uniqueness lies in its non-peptide nature.
生物活性
Bibp 3226 trifluoroacetate is a mixed non-peptide antagonist of neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its biological activity has been extensively studied, revealing significant implications for neuropharmacology, particularly in the modulation of anxiety and pain responses.
- Chemical Name : N-[(1R)]-4-[(Aminoiminomethyl)amino-1-[[[(4-hydroxyphenyl)methyl]amino]carbonyl]butyl-α-phenylbenzeneacetamide trifluoroacetate
- Molecular Formula : C27H31N5O3·CF3CO2H
- Purity : ≥98% (HPLC)
Bibp 3226 acts primarily as an antagonist at the NPY Y1 receptor and NPFF receptor, with competitive inhibition characteristics. The inhibition constants (Ki values) for various receptors are as follows:
| Receptor Type | Ki Value (nM) |
|---|---|
| rNPY Y1 | 1.1 |
| hNPFF2 | 79 |
| rNPFF | 108 |
| rNPY Y2 | >1000 |
| rNPY Y4 | >1000 |
| rNPY Y5 | >1000 |
These values indicate a strong affinity for NPY Y1 and NPFF receptors, suggesting its potential utility in therapeutic contexts involving these pathways .
Anxiogenic-like Effects
In vivo studies have demonstrated that Bibp 3226 induces anxiogenic-like effects when administered intracerebroventricularly (i.c.v.) in rat models. Specifically, a dose of 5 mg/kg resulted in increased anxiety behaviors without altering overall locomotor activity . This finding is crucial for understanding its role in anxiety modulation.
Pain Modulation
Bibp 3226 has also been shown to antagonize the effects of NPFF on pain pathways. In mouse models, it effectively blocked the hypothermic effects induced by NPFF, indicating its potential as a pain management agent. In the tail-flick assay, Bibp 3226 prevented the anti-morphine actions of NPFF, further supporting its role in modulating pain responses .
Case Studies and Research Findings
Several studies have explored the pharmacological significance of Bibp 3226:
- Fang et al. (2006) : This study highlighted the anxiogenic-like effects of Bibp 3226 in rats, establishing a foundational understanding of its impact on anxiety-related behaviors .
- Martins et al. (2015) : Research indicated that activation of neuropeptide Y receptors modulated retinal ganglion cell physiology, suggesting broader neuroprotective actions of NPY antagonists like Bibp 3226 in vitro .
- Businaro et al. (2018) : Investigated the influence of neuropeptide Y on human adipose tissue-derived stromal cells, linking Bibp 3226’s receptor antagonism to potential therapeutic avenues in metabolic regulation .
特性
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZIDSCWZHKOD-GNAFDRTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32F3N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













